
4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde
Übersicht
Beschreibung
“4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde” is a chemical compound with the CAS Number: 1151539-16-0 . It has a molecular weight of 243.26 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H13NO3/c1-17-13-5-4-12(9-16)14(7-13)18-10-11-3-2-6-15-8-11/h2-9H,10H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 243.26 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Overview of Relevant Findings
The scientific research on 4-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde encompasses a broad range of applications, from its role in organic synthesis to its potential biological activities. While the direct studies on this specific compound are limited, research on structurally related compounds provides valuable insights into the types of applications and functionalities that similar compounds can exhibit. Below are summaries of scientific investigations into areas that could be relevant to understanding the applications of this compound.
Catalytic and Synthetic Applications
Compounds with similar structures to this compound have been explored for their catalytic properties in organic reactions. For instance, research on benzofurans and related heterocyclic compounds has highlighted their significance in synthetic organic chemistry due to their wide range of biological and pharmacological applications (Adamczyk-Woźniak et al., 2009). These compounds are utilized as building blocks in organic synthesis, showcasing the potential for this compound to serve in similar capacities.
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to this compound. For example, benzofuran derivatives have been identified for their antimicrobial properties, suggesting that compounds with similar structural motifs could exhibit biological activities relevant to pharmaceutical applications (Hiremathad et al., 2015). Furthermore, investigations into compounds like benzoxaboroles have revealed their applications in treating diseases due to their ability to bind hydroxyl compounds, indicating potential uses in drug development and molecular recognition (Adamczyk-Woźniak et al., 2009).
Environmental and Technological Applications
Research on the degradation and transformation of organic pollutants highlights the role of certain compounds in environmental remediation. While specific studies on this compound are not available, related research indicates the potential for similar compounds to be used in the treatment of organic pollutants, suggesting avenues for environmental applications (Husain & Husain, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-4-12(9-16)14(7-13)18-10-11-3-2-6-15-8-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZAIOIDPHCEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



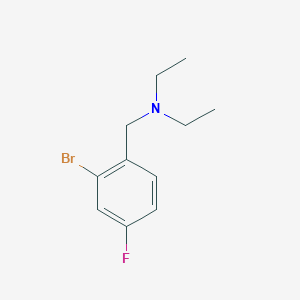
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
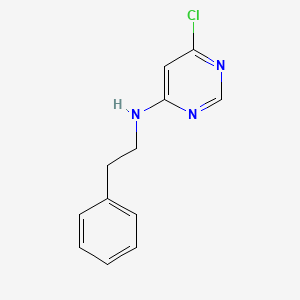
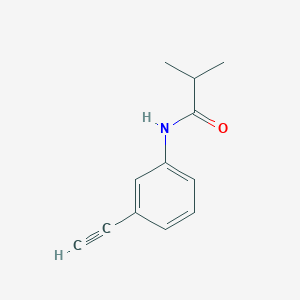
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)
![2-Chloro-5-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1453565.png)
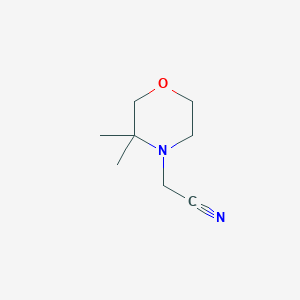

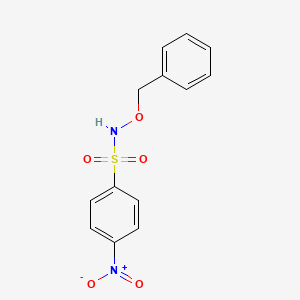
![(2,2-Dimethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B1453571.png)
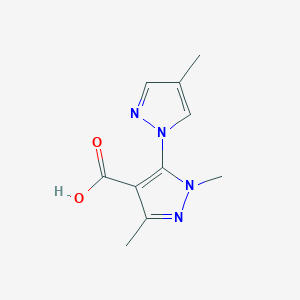

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)